An In-depth Technical Guide to (E)-methyl 4-(dimethylamino)but-2-enoate
An In-depth Technical Guide to (E)-methyl 4-(dimethylamino)but-2-enoate
This guide provides a comprehensive technical overview of (E)-methyl 4-(dimethylamino)but-2-enoate, a versatile building block in modern organic synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, characterization, and safe handling.
Introduction and Chemical Identity
(E)-methyl 4-(dimethylamino)but-2-enoate is a conjugated amino ester that has garnered significant interest in medicinal chemistry. Its unique structural features, including a Michael acceptor system and a tertiary amine, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This compound is notably recognized as a key intermediate in the synthesis of various biologically active compounds.
Chemical Structure:
Caption: 2D structure of (E)-methyl 4-(dimethylamino)but-2-enoate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl (E)-4-(dimethylamino)but-2-enoate[1] |
| CAS Number | 501332-25-8, 212776-19-7[1] |
| Molecular Formula | C₇H₁₃NO₂[] |
| Molecular Weight | 143.18 g/mol [] |
| InChI Key | CIBYNORTVQSQMW-SNAWJCMRSA-N[1] |
| Canonical SMILES | CN(C)C/C=C/C(=O)OC[1] |
It is important to note that both CAS numbers, 501332-25-8 and 212776-19-7, are frequently used in literature and commercial listings to refer to this compound. Researchers should be aware of this dual identification.
Synthesis and Mechanistic Considerations
The synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate can be approached through several synthetic routes. A common and logical pathway involves the esterification of the corresponding carboxylic acid, (E)-4-(dimethylamino)but-2-enoic acid. This precursor itself is synthesized in a multi-step process.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for (E)-methyl 4-(dimethylamino)but-2-enoate.
Experimental Protocol: Synthesis of (E)-4-(dimethylamino)but-2-enoic Acid[3]
This three-step synthesis provides the carboxylic acid precursor.
-
Step 1: Synthesis of Trimethylsilyl Crotonate
-
Dissolve but-2-enoic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add chlorotrimethylsilane dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, isolate the trimethylsilyl crotonate product.
-
-
Step 2: Synthesis of Trimethylsilyl-4-bromocrotonate
-
Dissolve the trimethylsilyl crotonate from the previous step in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture under reflux until the reaction is complete, monitoring by TLC.
-
Purify the resulting trimethylsilyl-4-bromocrotonate.
-
-
Step 3: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid
-
Dissolve the trimethylsilyl-4-bromocrotonate in a suitable solvent and cool the solution.
-
Add an excess of dimethylamine (as a gas or a solution in a solvent like THF).
-
Stir the reaction mixture to allow for nucleophilic substitution.
-
After the reaction is complete, perform a suitable work-up to isolate the final product, (E)-4-(dimethylamino)but-2-enoic acid.
-
Experimental Protocol: Esterification to (E)-methyl 4-(dimethylamino)but-2-enoate
-
Suspend (E)-4-(dimethylamino)but-2-enoic acid in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical Properties and Reactivity
(E)-methyl 4-(dimethylamino)but-2-enoate is a conjugated system where the electron-donating dimethylamino group influences the reactivity of the α,β-unsaturated ester.[] This electronic effect makes the β-carbon particularly susceptible to nucleophilic attack.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [] |
| Molecular Weight | 143.18 g/mol | [] |
| Appearance | Expected to be an oil | |
| Solubility | Soluble in most organic solvents |
Reactivity Profile:
The primary mode of reactivity for this compound is as a Michael acceptor.[] The presence of the ester and the conjugated double bond allows for 1,4-conjugate addition of nucleophiles. The tertiary amine can also participate in reactions, potentially acting as a built-in base or undergoing quaternization.
Caption: Key reactivity sites of (E)-methyl 4-(dimethylamino)but-2-enoate.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data and detailed protocols for their acquisition.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8-7.0 | dt | 1H | H-3 |
| ~ 5.8-6.0 | d | 1H | H-2 |
| ~ 3.7 | s | 3H | -OCH₃ |
| ~ 3.1 | d | 2H | H-4 |
| ~ 2.3 | s | 6H | -N(CH₃)₂ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O |
| ~ 145 | C-3 |
| ~ 122 | C-2 |
| ~ 58 | C-4 |
| ~ 51 | -OCH₃ |
| ~ 45 | -N(CH₃)₂ |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover a range from 0 to 10 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Acquire a sufficient number of scans for good signal-to-noise, which will be significantly more than for the ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
4.2 Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950-2800 | Medium | C-H stretch (alkyl) |
| ~ 1720 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~ 1650 | Medium | C=C stretch (alkene) |
| ~ 1250-1150 | Strong | C-O stretch (ester) |
Experimental Protocol for IR Data Acquisition (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
4.3 Mass Spectrometry (MS)
Expected Fragmentation Pattern:
The molecule is expected to show a molecular ion peak [M]⁺ in the mass spectrum. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or cleavage at the C-N bond.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Operate the ESI source in positive ion mode to detect the [M+H]⁺ ion.
-
Scan a relevant mass-to-charge (m/z) range (e.g., 50-300).
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to confirm the elemental composition.
-
Safe Handling and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (E)-methyl 4-(dimethylamino)but-2-enoate.
Safety and Handling Workflow:
Caption: Recommended safety and handling procedures.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Applications in Drug Discovery and Development
The structural motifs present in (E)-methyl 4-(dimethylamino)but-2-enoate make it a valuable starting material for the synthesis of various heterocyclic compounds and other complex molecular architectures that are of interest in drug discovery. The corresponding carboxylic acid, (E)-4-(dimethylamino)but-2-enoic acid, is a known intermediate in the synthesis of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[3] The ability to readily introduce this butenoate chain via Michael addition allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
(E)-methyl 4-(dimethylamino)but-2-enoate is a key chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its identity, synthesis, properties, characterization, and safe handling. The provided protocols and data serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. Adherence to the outlined experimental and safety procedures is paramount to ensure reliable results and a safe laboratory environment.
References
-
(E)-methyl 4-(dimethylamino)but-2-enoate. PubChem. [Link]

